molecular formula C26H23N3O B2663490 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-51-1

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2663490
M. Wt: 393.49
InChI Key: QGPYSTBAXNFTFE-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline” appears to be a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 3,4-dimethylphenyl group, a 4-methoxyphenyl group, and a methyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the phenyl and methyl groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazoloquinoline), ether (methoxy), and alkyl (methyl) groups. These functional groups would influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions, while the ether and alkyl groups could be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely make the compound relatively stable and non-reactive under normal conditions. The ether and alkyl groups could potentially increase the compound’s solubility in organic solvents.


Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has focused on synthesizing various derivatives of pyrazolo[4,3-c]quinoline compounds due to their potent cytotoxic activities against different cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the mentioned compound, have shown significant cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds demonstrating IC50 values less than 10 nM (Deady et al., 2003).

Molecular Aggregation and Structural Studies

Studies on the structural aspects of pyrazolo[4,3-c]quinoline derivatives have revealed insights into how substitution affects the dimensionality of supramolecular aggregation. These compounds form various molecular arrangements through hydrogen bonding, showcasing different dimensional frameworks that are essential for understanding their physicochemical properties and potential applications in material science (Portilla et al., 2005).

Optical Properties and Quantum Chemical Simulations

Research into the optical absorption and quantum chemical simulations of pyrazolo[4,3-b]quinoline derivatives has been conducted to explore their photophysical properties. These studies are fundamental for developing new materials with potential applications in optoelectronics and organic light-emitting devices (OLEDs). The absorption spectra of these compounds can be significantly altered by substituting methyl groups with phenyl groups, impacting their suitability for various applications (Koścień et al., 2003).

Photophysics and Molecular Logic Switches

Further research into amino derivatives of 1,3-diphenyl-1H-pyrazolo[4,3-b]quinoline has shed light on their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties are crucial for the implementation of molecular logic switches, indicating their potential in the development of molecular electronics and photonics (Uchacz et al., 2016).

Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize exposure and potential harm.


Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science, and optimizing its synthesis to improve yield and purity.


Please note that this is a general analysis based on the compound’s structure and does not take into account specific experimental data. For a more accurate and detailed analysis, experimental studies and data are needed.


properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-16-5-12-24-22(13-16)26-23(15-27-24)25(19-7-6-17(2)18(3)14-19)28-29(26)20-8-10-21(30-4)11-9-20/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPYSTBAXNFTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

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